

Synthesis and Characterization of 8-Hydroxyefavirenz: A Technical Guide

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Compound of Interest		
Compound Name:	8-Hydroxyefavirenz	
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Introduction

8-Hydroxyefavirenz is the principal active metabolite of efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The formation of **8-hydroxyefavirenz** is primarily catalyzed by the cytochrome P450 enzyme CYP2B6.[1][2] Given its significance in the metabolic pathway of efavirenz and its potential for neurotoxicity, a well-characterized analytical standard of **8-hydroxyefavirenz** is crucial for a variety of research and drug development applications. These include pharmacokinetic and pharmacodynamic (PK/PD) studies, drug-drug interaction assays, and the development of quantitative analytical methods for therapeutic drug monitoring.

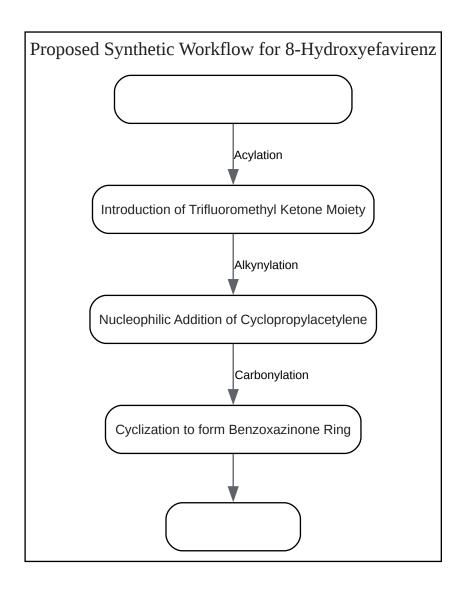
This technical guide provides a comprehensive overview of the synthesis and characterization of the **8-hydroxyefavirenz** standard. It includes a proposed synthetic workflow, detailed experimental protocols for characterization, and a summary of key quantitative data.

Synthesis of 8-Hydroxyefavirenz Standard

While **8-hydroxyefavirenz** is commercially available as a certified reference standard, a detailed, publicly available protocol for its chemical synthesis is not prevalent in the scientific literature. However, a plausible synthetic strategy can be devised based on established organic chemistry principles and published methods for the synthesis of analogous hydroxylated benzoxazinones.



A potential synthetic route could commence with a precursor already bearing a hydroxyl group or involve the introduction of this functionality at a later stage. The following diagram illustrates a conceptual workflow for the synthesis of **8-hydroxyefavirenz**.



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Caption: Proposed synthetic workflow for **8-hydroxyefavirenz**.

For research and regulatory purposes, it is highly recommended to procure a certified **8-hydroxyefavirenz** reference standard from a reputable supplier. Such standards are typically accompanied by a comprehensive Certificate of Analysis detailing their identity, purity, and the analytical methods used for their characterization.



Characterization of 8-Hydroxyefavirenz Standard

The definitive identification and characterization of an **8-hydroxyefavirenz** standard involve a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of **8-hydroxyefavirenz** is presented in the table below.

Property	Value	Reference
CAS Number	205754-33-2	[3][4][5]
Molecular Formula	C14H9ClF3NO3	
Molecular Weight	331.67 g/mol	-
Melting Point	171-172 °C	-
Appearance	Solid	-
Solubility	Soluble in Acetonitrile, DMSO, Methanol	<u>-</u>

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

A common technique for assessing the purity of the **8-hydroxyefavirenz** standard and for its quantification in biological matrices is reverse-phase HPLC.

- Instrumentation: HPLC system equipped with a UV detector.
- Column: A C18 column is typically used for the separation of efavirenz and its metabolites.
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer solution.
- Detection: UV detection at a wavelength of approximately 250 nm.



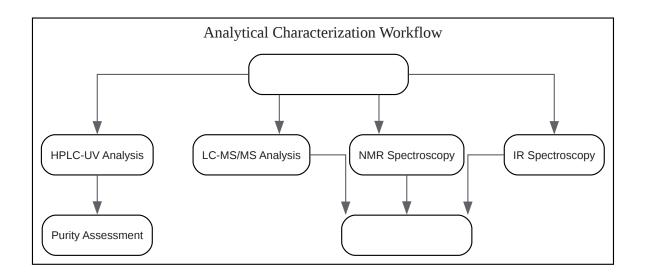
• Sample Preparation: The **8-hydroxyefavirenz** standard is dissolved in a suitable solvent, such as methanol or the mobile phase, to a known concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of **8-hydroxyefavirenz**.

- Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
- Ionization: Electrospray ionization (ESI) in either positive or negative mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring the transition from a precursor ion to a specific product ion.
- Sample Preparation: Similar to HPLC, the standard is dissolved in an appropriate solvent. For analysis in biological matrices, a sample extraction step (e.g., protein precipitation or liquid-liquid extraction) is required.

The following diagram outlines a general workflow for the analytical characterization of an **8-hydroxyefavirenz** standard.



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Caption: Workflow for the analytical characterization of **8-hydroxyefavirenz**.

Mass Spectrometry Data

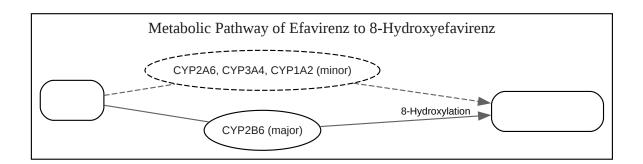
The mass spectral data is critical for the unambiguous identification of **8-hydroxyefavirenz**. The table below summarizes the key mass-to-charge ratios (m/z) for the precursor and product ions.

Ion Type	m/z	Reference
Precursor Ion [M-H] ⁻	330.0	
Precursor Ion [M+H]+	332.0	_
Product Ions (from [M-H] ⁻)	258	_

Metabolic Pathway of Efavirenz to 8-Hydroxyefavirenz

The primary metabolic pathway of efavirenz in humans is hydroxylation at the 8-position of the aromatic ring to form **8-hydroxyefavirenz**. This reaction is predominantly mediated by the cytochrome P450 enzyme CYP2B6. Other CYP isoforms, such as CYP2A6, CYP3A4, and CYP1A2, may play minor roles in this biotransformation. The resulting **8-hydroxyefavirenz** is essentially inactive against HIV-1 and is further metabolized, primarily through glucuronidation, before excretion.

The following diagram illustrates the metabolic conversion of efavirenz to **8-hydroxyefavirenz**.





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Caption: Metabolic conversion of efavirenz to 8-hydroxyefavirenz.

Quantitative Data on Metabolic Formation

In vitro studies using human liver microsomes (HLMs) have provided quantitative data on the formation of **8-hydroxyefavirenz**.

Parameter	Value	Reference
Contribution to overall efavirenz metabolism in HLMs	~77.5%	
Formation rate in HLMs (pmol/min/mg protein)	122.1 ± 103.6 (range: 13.7–419.2)	_
Primary catalyzing enzyme	CYP2B6	-

Conclusion

The availability of a well-characterized **8-hydroxyefavirenz** standard is indispensable for advancing our understanding of efavirenz metabolism, its clinical pharmacology, and for the development of robust analytical methods. While a detailed chemical synthesis protocol is not widely published, a plausible synthetic route can be conceptualized from established chemical principles. For practical applications, the use of commercially available, certified reference standards is the most reliable approach. The characterization of this standard relies on a suite of analytical techniques, with LC-MS/MS being particularly powerful for its sensitive and specific detection. The metabolic pathway leading to **8-hydroxyefavirenz** is well-established, with CYP2B6 playing a central role. The quantitative data from in vitro metabolic studies underscore the importance of this pathway in the overall disposition of efavirenz.

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